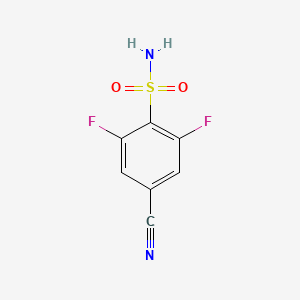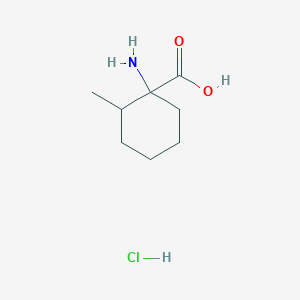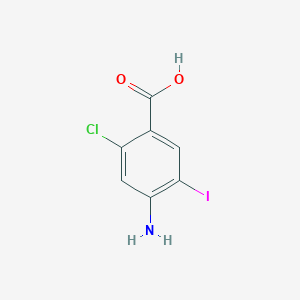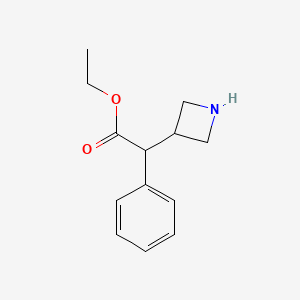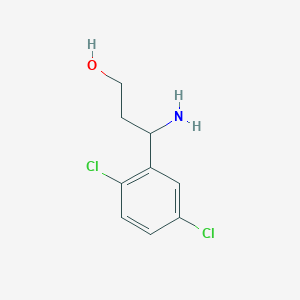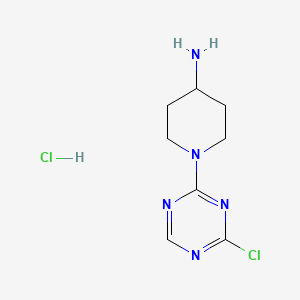
N-Allyl-3-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-3-sulfamoylbenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an allyl group attached to a benzamide core, with a sulfamoyl group at the meta position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3-sulfamoylbenzamide typically involves the reaction of 3-sulfamoylbenzoic acid with allylamine under appropriate conditions. One common method includes the activation of the carboxylic acid group of 3-sulfamoylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The activated intermediate then reacts with allylamine to form the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfamoyl group under basic conditions
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
N-Allyl-3-sulfamoylbenzamide is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .
Medicine
The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific pathways. Its ability to modulate enzyme activity makes it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials .
Mécanisme D'action
The mechanism of action of N-Allyl-3-sulfamoylbenzamide involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form hydrogen bonds with active site residues, while the allyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. The specific pathways involved depend on the enzyme targeted, but common targets include proteases and kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allyl-3-sulfamoylbenzamide: Unique due to the presence of both allyl and sulfamoyl groups.
N-Allyl-3-chlorobenzamide: Similar structure but with a chloro group instead of a sulfamoyl group.
N-Allyl-3-nitrobenzamide: Contains a nitro group, leading to different reactivity and applications
Uniqueness
The sulfamoyl group enhances its solubility and ability to form hydrogen bonds, while the allyl group provides a site for further chemical modifications .
Propriétés
Formule moléculaire |
C10H12N2O3S |
|---|---|
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
N-prop-2-enyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-6-12-10(13)8-4-3-5-9(7-8)16(11,14)15/h2-5,7H,1,6H2,(H,12,13)(H2,11,14,15) |
Clé InChI |
JVPXILYVNNEFLK-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


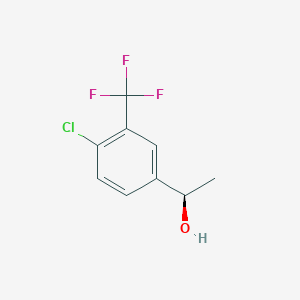
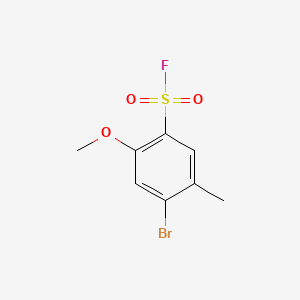
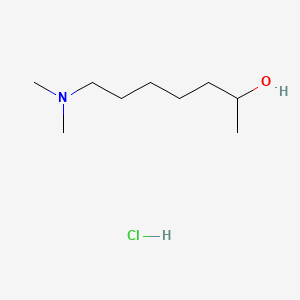
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
aminedihydrochloride](/img/structure/B13518738.png)
